N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine
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Overview
Description
N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine is a complex organic compound that features a pyrazole ring substituted with a difluoromethyl group, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine typically involves multiple steps. One common route starts with the preparation of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chloride. This intermediate is then reacted with N-methylpyridin-2-amine in the presence of a base to form the desired compound .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the existing functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional carbonyl groups, while substitution could introduce new functional groups like halogens or alkyl chains .
Scientific Research Applications
N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where modulation of specific biological pathways is beneficial.
Industry: The compound might be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, which can alter their activity and lead to downstream effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives and piperidine-containing molecules. Examples include:
- N-(4-bromobenzyl)-3-(difluoromethyl)-1-methyl-N-(pyridin-2-yl)-1H-pyrazole-4-carboxamide .
- 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides .
Uniqueness
What sets N-{1-[3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl]piperidin-4-yl}-N-methylpyridin-2-amine apart is its unique combination of functional groups, which can confer specific chemical and biological properties.
Properties
Molecular Formula |
C17H21F2N5O |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
[3-(difluoromethyl)-1-methylpyrazol-4-yl]-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]methanone |
InChI |
InChI=1S/C17H21F2N5O/c1-22-11-13(15(21-22)16(18)19)17(25)24-9-6-12(7-10-24)23(2)14-5-3-4-8-20-14/h3-5,8,11-12,16H,6-7,9-10H2,1-2H3 |
InChI Key |
IMLHXWMXYDRJPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N2CCC(CC2)N(C)C3=CC=CC=N3 |
Origin of Product |
United States |
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